REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(O[CH:18](OCC1C=CC=CC=1)[N:19]([CH3:21])[CH3:20])C1C=CC=CC=1>C1C=CC=CC=1>[CH3:18][N:19]([CH3:21])[CH:20]=[CH:2][C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)=[O:3]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(C)C)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C1=CC=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |